Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate
Brand Name: Vulcanchem
CAS No.: 62812-42-4
VCID: VC0124518
InChI: InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Molecular Formula: C19H22O9S
Molecular Weight: 426.4 g/mol

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

CAS No.: 62812-42-4

Cat. No.: VC0124518

Molecular Formula: C19H22O9S

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate - 62812-42-4

Specification

CAS No. 62812-42-4
Molecular Formula C19H22O9S
Molecular Weight 426.4 g/mol
IUPAC Name methyl 3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate
Standard InChI InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3
Standard InChI Key AXUXNCRKZCBMKR-UHFFFAOYSA-N
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C

Introduction

Chemical Identity and Properties

Structural Information

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate possesses a complex molecular structure characterized by a glucopyranosiduronic acid backbone with three acetyl groups at positions 2, 3, and 4, a phenyl thio group at position 1, and a methyl ester of the carboxylic acid function. The compound belongs to the class of thioglycosides, which contain a sulfur atom in place of the anomeric oxygen that would typically be found in O-glycosides. Its beta configuration indicates that the phenylthio group is in an equatorial position relative to the pyranose ring, conferring specific stereochemical properties that are important for its reactivity and applications .

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physicochemical properties that influence its handling and applications. The molecular formula is C19H22O9S, corresponding to a molecular weight of 426.4 g/mol . While specific melting point data for this exact compound isn't provided in the search results, related thioglycosides with similar structures typically exhibit melting points in the range of 90-100°C, as seen with the analogous 4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside which has a melting point of 91-95°C . The compound is typically soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH), following solubility patterns similar to related carbohydrate derivatives .

Nomenclature and Identifiers

For precise identification in scientific and regulatory contexts, the compound is associated with several standardized identifiers:

Identifier TypeValue
CAS Number62812-42-4
Molecular FormulaC19H22O9S
Molecular Weight426.4 g/mol
IUPAC Namemethyl 3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate
Standard InChIInChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3
Standard InChIKeyAXUXNCRKZCBMKR-UHFFFAOYSA-N
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C

Table 1: Chemical Identifiers of Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

The compound is also known by several synonyms, including "β-D-Phenyl 1-thio-glucopyranosiduronic acid methyl ester, triacetate" and "Phenyl 1-Thio-β-D-glucopyranosiduronic Acid Methyl Ester Triacetate". In PubChem, it is sometimes listed as "Methyl phenyl 2,3,4-tri-O-acetyl-1-thio-alpha-L-gulopyranosiduronate," which represents the same compound from a different stereochemical perspective (the L-gulo configuration is enantiomeric to the D-gluco configuration) .

Synthesis and Production

Synthetic Pathways

The synthesis of Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate typically involves a multi-step process starting from glucuronic acid derivatives. The process generally follows established carbohydrate chemistry protocols with modifications to introduce the specific functional groups present in the target molecule. A typical synthetic route involves:

  • Starting with a suitable D-glucuronic acid derivative, often in the form of the methyl glycoside or directly from glucuronolactone

  • Protection of the hydroxyl groups at positions 2, 3, and 4 through acetylation, typically using acetic anhydride in the presence of a suitable catalyst

  • Introduction of the phenylthio group at the anomeric position (C-1), which may involve activation of the anomeric center followed by reaction with thiophenol under specific conditions to favor the beta configuration

  • Purification and isolation of the final product through crystallization or chromatographic techniques

Applications and Significance

Role in Glycochemistry

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate serves as a valuable intermediate in glycochemistry, particularly for the synthesis of more complex glycoconjugates. The compound's structure, featuring protected hydroxyl groups and the reactive thioglycoside functionality, makes it an excellent glycosyl donor in glycosylation reactions. These reactions are fundamental in carbohydrate chemistry for creating glycosidic linkages between carbohydrate residues or between carbohydrates and other molecules. The thioglycoside functionality offers advantages in terms of stability under various reaction conditions while still providing good reactivity when appropriately activated, making it a preferred choice in many synthetic glycochemistry applications.

Applications in Drug Development

In pharmaceutical research, this compound plays important roles in the synthesis of glycosylated drugs. The ability to incorporate carbohydrate moieties into drug molecules can significantly enhance their pharmacokinetic properties, including bioavailability, stability, and targeting . Specifically, Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate serves as a building block for introducing glucuronic acid residues into drug molecules, which can influence:

  • Drug solubility and distribution in biological systems

  • Binding affinity to specific receptors or targets

  • Metabolic stability and clearance pathways

  • Biological activity and therapeutic efficacy

The presence of the thioglycoside functionality provides synthetic flexibility that is particularly valuable in developing complex drug candidates with specific glycosylation patterns .

Biotechnology Applications

In biotechnology, Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate contributes to the production of glycoproteins, which are crucial biomolecules in numerous biological processes and biotechnological applications . Glycoproteins play essential roles in:

  • Cell signaling and recognition

  • Immune system function

  • Protein stability and folding

  • Vaccine development

  • Antibody production and engineering

The compound's utilization in glycoprotein synthesis enables researchers to create defined glycosylation patterns, which is increasingly important in the development of biopharmaceuticals with specific functional properties .

IndustryApplications
Food IndustryDevelopment of flavoring agents and food preservatives with enhanced stability and performance characteristics
CosmeticsFormulation of advanced skin care products that improve moisture retention and enhance skin barrier function
Materials ScienceDevelopment of carbohydrate-based polymers and materials with specific properties

Table 2: Commercial Applications of Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

These applications leverage the compound's unique structural features and reactivity to create products with improved performance characteristics or novel properties that address specific industrial needs.

Research and Development

Current Research Trends

Current research involving Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate focuses on several key areas:

  • Development of more efficient and stereoselective glycosylation methods using this compound as a glycosyl donor

  • Investigation of its role in creating complex oligosaccharides with biological significance

  • Exploration of its potential in developing new glycomimetics with therapeutic applications

  • Study of structure-activity relationships in glycoconjugates containing glucuronic acid moieties

  • Assessment of its utility in creating novel glycopolymers with specific physical and biological properties

The compound serves as an important tool in understanding glycosidic bond formation and reactivity, which remains a fundamental research area in carbohydrate chemistry .

Future Prospects

The future research landscape for Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate appears promising, with several emerging directions:

  • Integration with automated glycan assembly technologies to facilitate the creation of complex carbohydrate structures

  • Application in developing targeted drug delivery systems that leverage carbohydrate-protein interactions

  • Utilization in creating novel biomaterials with tunable properties for tissue engineering and regenerative medicine

  • Exploration of its potential in creating synthetic vaccines based on carbohydrate antigens

  • Investigation of its role in developing new diagnostic tools for diseases associated with altered glycosylation patterns

As glycoscience continues to gain recognition for its importance across multiple scientific disciplines, compounds like Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate will likely see expanded applications and research interest .

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